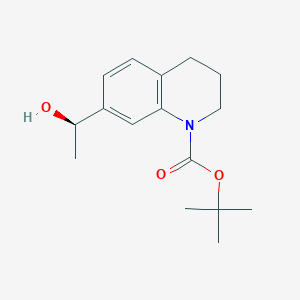
tert-Butyl (R)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a tert-butyl group, a hydroxyethyl group, and a carboxylate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide and a strong base such as sodium hydride.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.
Carboxylation: The carboxylate group can be introduced through carboxylation of the quinoline core using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Alkyl or aryl halides, strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the quinoline core can participate in π-π interactions with aromatic residues in proteins. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and different reactivity.
Chloroquine: A quinoline derivative with antimalarial activity.
Quinoline-8-carboxylic acid: A quinoline derivative with a carboxylate group at a different position.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 7-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11(18)13-8-7-12-6-5-9-17(14(12)10-13)15(19)20-16(2,3)4/h7-8,10-11,18H,5-6,9H2,1-4H3/t11-/m1/s1 |
InChI Key |
QTDCZUDUWKVSBK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)O |
Canonical SMILES |
CC(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


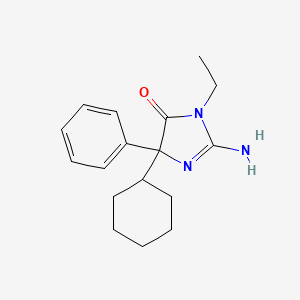

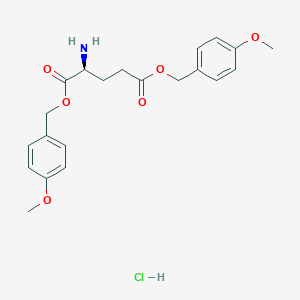
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)
![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
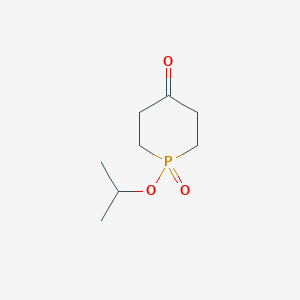
![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
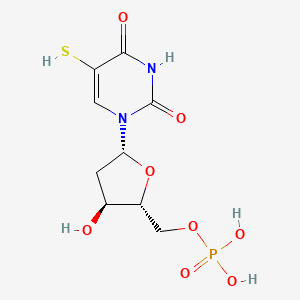
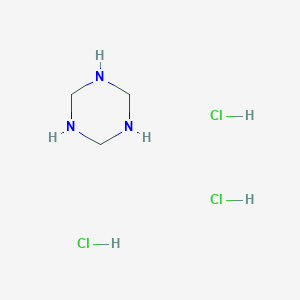

![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)
